molecular formula C25H30N4O5 B14935884 2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one

2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one

Cat. No.: B14935884
M. Wt: 466.5 g/mol
InChI Key: QPOPGKVDCPVTDL-UHFFFAOYSA-N
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Description

3-(3-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core, a piperazine ring, and a methoxyphenoxyethyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-(3-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves multiple steps, typically starting with the preparation of the benzodiazepine core. This is followed by the introduction of the piperazine ring and the methoxyphenoxyethyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may include optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenoxyethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-(3-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction pathways that are critical for various biological processes .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines and piperazine derivatives. Compared to these compounds, 3-(3-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to its specific structural features, which may confer distinct biological activities and applications. Some similar compounds include:

Properties

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

3-[3-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C25H30N4O5/c1-33-21-8-4-5-9-22(21)34-17-16-28-12-14-29(15-13-28)23(30)11-10-20-25(32)26-19-7-3-2-6-18(19)24(31)27-20/h2-9,20H,10-17H2,1H3,(H,26,32)(H,27,31)

InChI Key

QPOPGKVDCPVTDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CCN(CC2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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